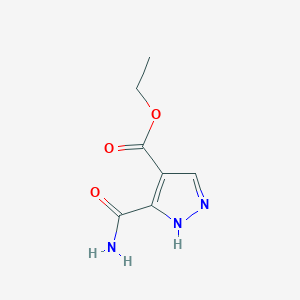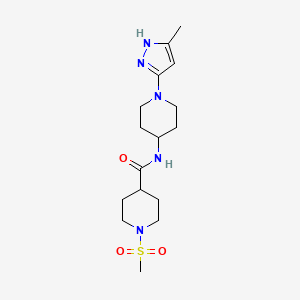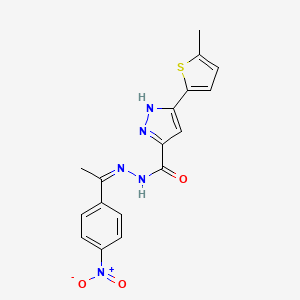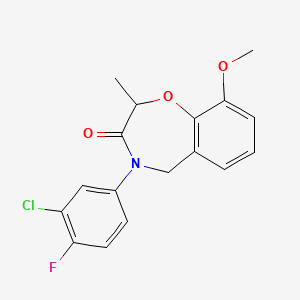
4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H15ClFNO3 and its molecular weight is 335.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Research on structurally related compounds has revealed insights into hydrogen-bonded structures in different dimensions. Molecules linked by single C-H...O hydrogen bonds form chains, sheets, or three-dimensional frameworks depending on their specific hydrogen bonding patterns and interactions, including aromatic pi-pi stacking interactions (Gómez et al., 2009).
Mechanism and Stereochemistry
Studies have investigated the mechanism and stereochemistry of the formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzodiazepines, providing insights into the synthesis processes and the stereochemical outcomes of these reactions (Wang et al., 2001).
Isomorphism and Isostructural Properties
Research has also explored the isomorphism and isostructural properties of compounds, revealing that slight differences in unit-cell dimensions and molecular conformations can affect the direction-specific intermolecular interactions present in the structures of these compounds (Blanco et al., 2012).
Synthesis and Antimicrobial Activities
The synthesis of novel compounds and their evaluation for antimicrobial activities has been a significant area of research. New derivatives have been synthesized, and some have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential Central Nervous System Agents
A series of compounds have been synthesized and evaluated for potential neuroleptic activity, with some showing comparable or more potent effects than chlorpromazine in various neuroleptic tests. This research suggests a novel class of neuroleptics based on these compounds' antidopaminergic properties (Hino et al., 1988).
Dopaminergic Activity
The synthesis and evaluation of compounds as agonists of central and peripheral dopamine receptors have been explored, with some showing promising dopaminergic activity. These findings contribute to understanding the structural requirements for dopaminergic activity and the potential therapeutic applications of these compounds (Pfeiffer et al., 1982).
Synthesis of Aromatic Derivatives
The development of new syntheses for aromatic methoxy and methylenedioxy substituted derivatives provides valuable methodologies for creating compounds with potential applications in various fields, including medicinal chemistry (Pecherer et al., 1972).
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-10-17(21)20(12-6-7-14(19)13(18)8-12)9-11-4-3-5-15(22-2)16(11)23-10/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHFKPJGKORIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
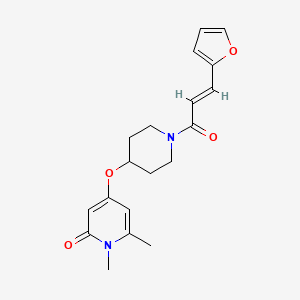
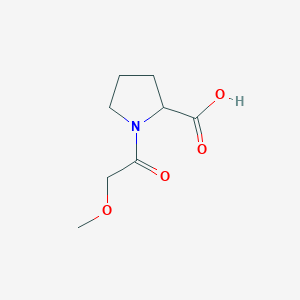
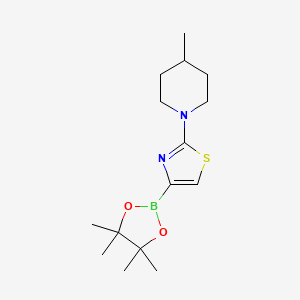
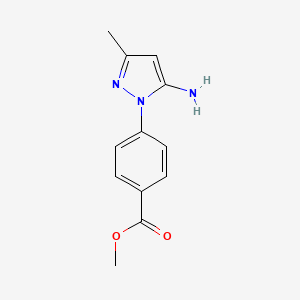

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide](/img/structure/B2590384.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2590390.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
